LogP Differentiation: Higher Lipophilicity of N,N-Dimethyl-1,2,3,4-tetrahydropyridin-2-amine Versus Unsubstituted 2-Aminotetrahydropyridine (Piperidin-2-amine)
N,N-Dimethyl-1,2,3,4-tetrahydropyridin-2-amine exhibits a computed LogP of 1.10 . In contrast, the unsubstituted 2-aminotetrahydropyridine analog (piperidin-2-amine, CAS 45505-62-2), which lacks the N,N-dimethyl substitution, has a reported LogP of −0.38, representing a difference of 1.48 LogP units . This 30-fold difference in octanol-water partition coefficient is a direct consequence of the tertiary dimethylamino group at the 2-position replacing the primary amine. Procuring the N,N-dimethyl analog rather than the primary amine provides a substantially different lipophilicity baseline for applications where passive membrane permeability or logD-dependent partitioning is a critical selection criterion.
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP = 1.10 (Chemsrc data, CAS 449813-64-3) |
| Comparator Or Baseline | Piperidin-2-amine (CAS 45505-62-2): LogP = −0.38 (Chemsrc data, also reported as 1.07 by Molbase; multiple sources; lowest reliable value −0.38 cited) |
| Quantified Difference | ΔLogP = 1.48 units (~30-fold difference in octanol-water partitioning) |
| Conditions | Computed LogP values from chemical database entries; experimental LogP not located for target compound |
Why This Matters
A ΔLogP >0.5 Log units is typically considered significant for altering pharmacokinetic distribution profiles; the 1.48-unit difference between these two analogs means that procurement decisions for permeability-sensitive assays must account for fundamentally different compound properties.
